4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one
Description
4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazolone core, which is often associated with various biological activities and applications in medicinal chemistry.
Properties
CAS No. |
439936-59-1 |
|---|---|
Molecular Formula |
C14H11ClF6N2O2S |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C14H11ClF6N2O2S/c1-8-10(26-13(17,18)12(15,16)25-14(19,20)21)11(24)23(22(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
VPSMBDFPVVSFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)SC(C(OC(F)(F)F)(F)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one typically involves multiple steps, including the introduction of the trifluoromethoxy group and the formation of the pyrazolone ring. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: Shares similar trifluoromethoxy and chloro groups but differs in the core structure.
1-Chloro-2,2,2-trifluoroethane: Contains similar halogen and trifluoromethoxy groups but lacks the pyrazolone core.
Uniqueness
4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its combination of a pyrazolone core with trifluoromethoxy and chloro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one is a member of the pyrazole family and has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that enhance its lipophilicity and biological activity. The presence of trifluoromethyl groups is particularly notable as these groups have been associated with improved pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C16H14ClF6N2O2 |
| Molecular Weight | 448.74 g/mol |
| Key Functional Groups | Pyrazole ring, trifluoromethyl groups |
Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of 4-aminoantipyrine have been shown to possess antibacterial and antifungal activities. The incorporation of trifluoromethyl groups in the structure of 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one may enhance these effects due to increased membrane permeability and interaction with microbial targets .
Anti-inflammatory Effects
Studies on related pyrazole compounds have demonstrated anti-inflammatory properties through mechanisms such as inhibition of nitric oxide production in macrophages. This suggests that 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one could similarly modulate inflammatory pathways. The compound's ability to reduce pro-inflammatory cytokines could be explored further in preclinical models .
Antioxidant Activity
Antioxidant properties are another area of interest for pyrazole derivatives. Compounds similar to 4-aminoantipyrine have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The structure-activity relationship indicates that specific substitutions on the pyrazole ring can enhance antioxidant capacity .
Study on Antioxidant and Anti-inflammatory Activities
A study synthesized several Schiff base analogues of 4-aminoantipyrine and evaluated their biological activities. Among these analogues, some exhibited IC50 values comparable to standard antioxidants like ascorbic acid. This highlights the potential for designing new derivatives based on the structure of 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one that may offer enhanced antioxidant and anti-inflammatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
